4-Chlorophenanthrene

Descripción general

Descripción

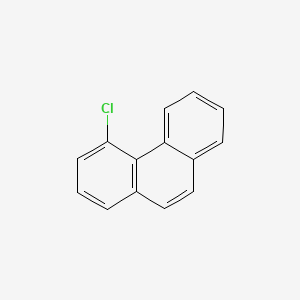

4-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₄H₉Cl. It belongs to the class of halogenated PAHs, which contain at least two aromatic rings and one halogen (chlorine, bromine, or fluorine) substitution. In the case of 4-Chlorophenanthrene, chlorine is the substituent. These compounds are structurally similar to other halogenated aromatic hydrocarbons, such as polychlorinated dibenzodioxins (PCDD/Fs) and polychlorinated biphenyls (PCBs). Due to their hydrophobic nature, they are highly soluble in fat and can persist in the environment and food chains .

Aplicaciones Científicas De Investigación

Environmental Remediation

Ko et al. (2007) investigated the transformation of 4-chlorophenol (4-CP) by manganese oxide, finding it effective for the transformation of 4-CP. Their study shows that the sorption of phenanthrene on manganese oxide significantly increased due to 4-CP transformation, suggesting potential environmental remediation applications (Ko et al., 2007).

Water Treatment and Pollution Control

Singh et al. (2017) developed a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-CP in water. This highlights its application in water treatment, specifically in removing toxic and non-biodegradable contaminants (Singh et al., 2017). Huang et al. (2003) examined the decomposition of 4-CP in the presence of modified activated carbons, contributing to the development of advanced water treatment technologies (Huang et al., 2003).

Advanced Material Synthesis

Nourmoradi et al. (2016) used montmorillonite modified with cationic surfactants to remove 4-CP from aqueous solutions. This research contributes to the field of advanced material synthesis for environmental applications (Nourmoradi et al., 2016).

Chemical Sensing Technologies

Shabani‐Nooshabadi et al. (2016) developed a highly sensitive electrochemical sensor for 4-CP based on graphene oxide NiO/NPs-ionic liquid carbon paste electrode. This innovation is significant in the field of chemical sensing technologies (Shabani‐Nooshabadi et al., 2016).

Environmental Chemistry and Analytical Methods

Cheng et al. (2007) explored the use of nanoscale iron particles for the reductive dechlorination of 4-CP, offering insight into environmental chemistry and analytical methods (Cheng et al., 2007). Similarly, Qiao et al. (2021) investigated the electrochemical oxidation of 4-CP with Ti/RuO2 anodes, contributing to the development of novel analytical methods (Qiao et al., 2021).

Fungal Bioremediation

Zouari et al. (2002) researched 4-CP degradation by the white rot fungus Phanerochaete chrysosporium, suggesting its potential in fungal bioremediation technologies (Zouari et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chlorophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUAXSKHZIJCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946919 | |

| Record name | 4-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenanthrene | |

CAS RN |

24079-43-4 | |

| Record name | Phenanthrene, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024079434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

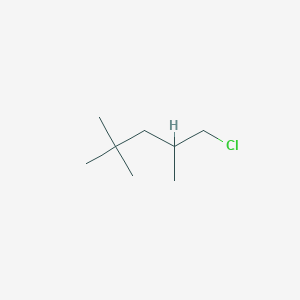

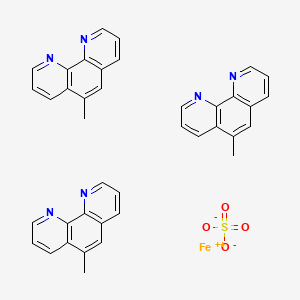

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050086.png)

![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)

![2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B3050098.png)